N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-13(10(2)20-15-9)21(18,19)14-7-6-12(17)11-5-4-8-16(11)3/h4-5,8,12,14,17H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVIMOSZQAVZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfochlorination Reaction
3,5-Dimethylisoxazole undergoes electrophilic substitution at the 4-position due to the electron-donating effects of its methyl groups. Chlorosulfonic acid (ClSO₃H) is added dropwise to 3,5-dimethylisoxazole in dichloromethane at 0–5°C, followed by stirring at room temperature for 4–6 hours. The reaction mixture is quenched with ice water, and the sulfonyl chloride is extracted into dichloromethane. Yield ranges from 70–85% after vacuum distillation.
Key Conditions
- Reagents: Chlorosulfonic acid (1.2 equiv), dichloromethane solvent
- Temperature: 0°C → ambient
- Workup: Aqueous extraction, drying over MgSO₄
The amine intermediate is synthesized via a two-step sequence: (1) formation of 3-(1-methylpyrrol-2-yl)propan-1-ol and (2) introduction of the amino group.
Synthesis of 3-(1-Methylpyrrol-2-Yl)Propan-1-Ol
1-Methylpyrrole is reacted with epichlorohydrin in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form an epoxide intermediate. Subsequent hydrolysis with aqueous NaOH yields 3-(1-methylpyrrol-2-yl)propan-1-ol.
Reaction Scheme
$$
\text{1-Methylpyrrole} + \text{Epichlorohydrin} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{Epoxide} \xrightarrow{\text{NaOH}} \text{3-(1-Methylpyrrol-2-yl)propan-1-ol}
$$
Introduction of the Amino Group
The hydroxyl group is converted to an amine via a Mitsunobu reaction using phthalimide as the nitrogen source, followed by hydrazine-mediated deprotection.
Conditions
- Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃, phthalimide
- Solvent: THF, 0°C → reflux
- Deprotection: Hydrazine hydrate in ethanol
Coupling Reaction to Form the Sulfonamide
The sulfonamide bond is formed via nucleophilic attack of the amine on the sulfonyl chloride.
Reaction Optimization
A solution of 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv) in dry acetonitrile is added dropwise to 3-amino-3-(1-methylpyrrol-2-yl)propan-1-ol (1.0 equiv) in the presence of pyridine (2.5 equiv) at 0°C. The mixture is stirred at room temperature for 12–18 hours. Excess pyridine neutralizes HCl byproduct, preventing protonation of the amine.
Workup
- Quench with 1M HCl
- Extract with ethyl acetate
- Dry over Na₂SO₄ and concentrate
Yield and Purity
Crude yields typically range from 65–75%. Purity is confirmed via HPLC (C18 column, 90:10 H₂O:ACN, 1.0 mL/min), showing >95% purity after column chromatography (SiO₂, ethyl acetate/hexane gradient).
Purification and Characterization
Recrystallization
The crude product is recrystallized from isopropyl alcohol/water (3:1) to afford white crystalline solid. Melting point: 142–144°C.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 6.70 (d, 1H, pyrrole-H), 6.25 (t, 1H, pyrrole-H), 3.82 (m, 2H, -CH₂OH), 3.65 (s, 3H, N-CH₃), 2.50 (s, 6H, isoxazole-CH₃).
- ¹³C NMR : 162.4 (C=O), 158.2 (isoxazole-C3), 140.3 (pyrrole-C2), 51.2 (CH₂OH).
- HRMS : m/z 354.1421 [M+H]⁺ (calc. 354.1418).
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination of 3-(1-methylpyrrol-2-yl)propanal with ammonium acetate and NaBH₃CN, followed by sulfonylation. This method avoids Mitsunobu conditions but requires careful control of aldehyde oxidation.
Solid-Phase Synthesis
Patent literature describes immobilizing the amine intermediate on Wang resin, followed by on-resin sulfonylation and cleavage. This approach improves scalability but necessitates specialized equipment.
Industrial-Scale Considerations
Solvent Selection
Toluene and acetonitrile are preferred for large-scale reactions due to low cost and ease of removal.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TDA-1) improve reaction rates in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Various substitution reactions can occur at the pyrrole or isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted isoxazoles.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Pharmacology: Investigating its effects on biological systems and potential therapeutic uses.
Materials Science: Exploring its properties for use in advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide: Lacks the methyl group on the pyrrole ring.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide: Has a carboxamide group instead of a sulfonamide.
Uniqueness
The presence of both the sulfonamide and the hydroxyl group in N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide may confer unique chemical properties and biological activities compared to its analogs.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound that has gained interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isosoxazole core : Known for its diverse biological activities.
- Hydroxypropyl group : Enhances solubility and biological interactions.
- Pyrrole ring : Contributes to the compound's pharmacological properties.
- Sulfonamide moiety : Associated with antibacterial activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.
- Gene Expression Modulation : Influences the expression of genes related to inflammation and cell proliferation.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that derivatives of isoxazole exhibit significant anticancer properties. For instance, compounds structurally similar to this compound showed promising results against various cancer cell lines, with IC50 values indicating effective potency.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4d | HEC1A | 2.60 |
| 4a | HEC1A | 4.40 |
This suggests that modifications to the isoxazole structure can enhance anticancer efficacy, highlighting the importance of substituents in drug design.
Antibacterial Activity
Sulfonamides are known for their antibacterial properties. The incorporation of the sulfonamide group into the isoxazole framework suggests potential effectiveness against both gram-positive and gram-negative bacteria. Studies have indicated that sulfonamide derivatives can inhibit bacterial growth through competitive inhibition of para-aminobenzoic acid (PABA), essential for folate synthesis.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives demonstrated enhanced potency against specific cancer cell lines compared to the parent compound.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that modifications in the structure significantly affect biological outcomes. For example, altering the substituents on the isoxazole ring led to variations in both anticancer and antibacterial activities, emphasizing the role of electronic properties in pharmacodynamics.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can experimental efficiency be improved?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonamide bond formation and heterocyclic ring functionalization. For this compound, key steps likely include:
- Sulfonylation of the isoxazole core with a reactive intermediate (e.g., sulfonyl chloride).
- Nucleophilic substitution to introduce the hydroxypropyl-pyrrole moiety.
To optimize efficiency, employ Design of Experiments (DoE) methodologies to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial-and-error approaches by identifying critical parameters . Computational tools like quantum chemical calculations (e.g., transition state modeling) can predict reaction feasibility and guide experimental prioritization .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques :
- NMR Spectroscopy : Analyze , , and 2D NMR (e.g., COSY, HSQC) to confirm connectivity of the pyrrole, isoxazole, and hydroxypropyl groups. For example, the pyrrole ring’s protons typically resonate between δ 6.5–7.5 ppm in DMSO-d6 .
- LCMS/HPLC : Verify molecular weight (e.g., ESI-MS) and purity (>98% via HPLC with UV detection at 254 nm) .
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns.
Q. What stability considerations are critical for handling this compound in laboratory settings?
Methodological Answer: Assess stability under varying conditions:
- Hydrolytic Stability : Test in acidic (pH 2–4) and basic (pH 8–10) buffers at 25–60°C. Monitor degradation via HPLC to identify labile groups (e.g., sulfonamide hydrolysis) .
- Oxidative Stability : Expose to oxidizing agents (e.g., HO) and track byproducts via LCMS.
- Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (ICH Q1B guidelines).
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in catalytic systems?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Map potential energy surfaces for bond cleavage/formation (e.g., sulfonamide group reactivity).
- Simulate interactions with catalysts (e.g., metal complexes) to predict regioselectivity.
- Validate predictions with experimental kinetic studies (e.g., time-resolved spectroscopy). Tools like the ICReDD framework integrate computational and experimental feedback loops to refine reaction pathways .
Q. How should researchers address contradictory data between experimental and computational models?
Methodological Answer: Contradictions often arise from incomplete parameterization of models or unaccounted experimental variables. Mitigate this by:
- Sensitivity Analysis : Identify which computational assumptions (e.g., solvent effects, entropy contributions) most impact predictions.
- High-Throughput Screening : Test reaction outcomes under a matrix of conditions (e.g., solvent, temperature gradients) to capture outliers.
- Data Reconciliation : Use Bayesian statistics to weigh experimental vs. computational uncertainties and refine models iteratively .
Q. What strategies optimize reaction conditions for scale-up in batch reactors?
Methodological Answer: Leverage process engineering principles :
- Kinetic Profiling : Determine rate-limiting steps via in situ FTIR or calorimetry.
- Membrane Separation : Isolate intermediates using nanofiltration or liquid-liquid extraction to minimize side reactions .
- Scale-Down Models : Use microreactors to simulate mass/heat transfer limitations at larger scales.
Example workflow:
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Catalyst Loading | 5 mol% | 3 mol% |
| Yield | 65% | 72% |
Q. How can the compound’s biological activity be systematically evaluated?
Methodological Answer: Design mechanistic assays :
- Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays.
- Cellular Uptake : Quantify intracellular concentrations via LCMS in cell lysates.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyrrole or isoxazole rings and compare bioactivity.
Q. What advanced methodologies characterize the compound’s pharmacophore?
Methodological Answer: Combine biophysical and computational techniques :
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in explicit solvent).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) in real time.
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution if crystallization fails.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
